![molecular formula C12H6BrClS B13712275 1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
1-Bromo-8-chlorodibenzo[b,d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the dibenzothiophene core, making it a valuable intermediate in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-chlorodibenzo[b,d]thiophene can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of dibenzothiophene. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-chlorodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Substitution: Reagents such as aluminum chloride and iron(III) chloride are often used.
Oxidation: Reagents like potassium permanganate and chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-chlorodibenzo[b,d]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or drug precursor.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 1-Bromo-8-chlorodibenzo[b,d]thiophene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-8-chlorodibenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
8-Bromo-1-chlorodibenzo[b,d]thiophene: A positional isomer with the bromine and chlorine atoms swapped.
Dibenzothiophene: The parent compound without any halogen substitutions
Uniqueness
1-Bromo-8-chlorodibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and chlorine atoms on the dibenzothiophene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C12H6BrClS |
---|---|
Molekulargewicht |
297.60 g/mol |
IUPAC-Name |
1-bromo-8-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
InChI-Schlüssel |
BXKZLOWGYPHSSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.